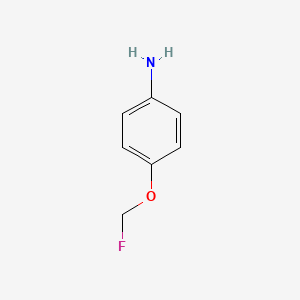

4-(Fluoromethoxy)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(fluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMGWJZIKVFCTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Fluorinated Aromatic Amines

Fluorinated aromatic amines represent a cornerstone in the development of novel materials and bioactive molecules. The incorporation of fluorine into an aromatic amine structure can profoundly alter its physicochemical properties. numberanalytics.com Fluorine, as the most electronegative element, imparts unique electronic effects, influencing the acidity, basicity, and reactivity of the molecule. numberanalytics.com These changes can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability, all of which are highly desirable traits in medicinal chemistry. numberanalytics.comresearchgate.net

The applications of fluorinated aromatic amines are extensive, particularly in the pharmaceutical and agrochemical industries. numberanalytics.comalfa-chemistry.com For instance, they serve as crucial intermediates in the synthesis of a wide array of drugs, including anticancer agents and antibiotics. numberanalytics.comchemicalbook.com In the field of materials science, these compounds are utilized in the creation of advanced polymers and materials with enhanced thermal stability and chemical resistance. numberanalytics.comchemimpex.com The ability to fine-tune the properties of organic molecules by introducing fluorine has made this class of compounds a fertile ground for innovation. chemimpex.com

The Distinctive Profile of 4 Fluoromethoxy Aniline

Classical Approaches to Fluoromethoxy Aniline Derivatives

Traditional methods for synthesizing fluoromethoxy aniline derivatives often rely on well-established, multi-step reaction sequences. These pathways, while effective, typically involve the transformation of precursor molecules through a series of classical organic reactions.

Multi-step Synthetic Pathways

Multi-step syntheses are common for constructing complex molecules like 4-(fluoromethoxy)aniline from simpler, readily available starting materials. These pathways often involve the initial synthesis of a core aromatic structure, followed by the introduction or modification of functional groups. For instance, a synthesis might begin with a substituted benzene (B151609) derivative, which then undergoes a series of reactions such as nitration, reduction, and etherification to yield the final product. The precise sequence of these steps is crucial for achieving the desired isomer and avoiding unwanted side reactions. A general example involves the nitration of a fluoromethoxy-substituted benzene ring, followed by the reduction of the nitro group to an amine. This approach allows for the regioselective introduction of the amino group at a specific position on the aromatic ring.

One documented multi-step process for a related compound, 4-fluoro-2-methoxy-5-nitroaniline, starts with 2,4-difluoro nitrobenzene (B124822). google.com This is reacted with methanol (B129727) in the presence of a base to produce 4-fluoro-2-methoxy nitrobenzene, which is then reduced to yield 4-fluoro-2-methoxyaniline. google.com This aniline derivative can then undergo further functionalization, such as N-protection, followed by nitration to introduce a nitro group at the desired position. google.com

Precursor-Based Syntheses

A significant portion of classical synthetic strategies for fluorinated anilines begins with precursor compounds like nitroaromatics and halogenated methane (B114726) derivatives.

The reduction of nitro aromatic compounds is a fundamental and widely used method for the preparation of anilines. rsc.org For the synthesis of 4-(fluoromethoxy)aniline, a common precursor would be 1-(fluoromethoxy)-4-nitrobenzene. This nitro compound can be reduced to the corresponding aniline through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2). chemicalbook.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as methanol. chemicalbook.com Alternative reducing agents like tin(II) chloride or iron in acidic media can also be employed. The Haber mechanism describes two potential pathways for this reduction, a direct route and a condensation route, with the latter being more prevalent under strong base conditions. acs.org

The introduction of the fluoromethoxy group often involves the use of halogenated methane derivatives. For instance, a preparation method for the related 4-(difluoromethoxy)aniline (B1299965) involves reacting 4-nitrophenol with sodium hydroxide (B78521) to form sodium acetamidophenate, which then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. google.com This nitrobenzene derivative is subsequently reduced to the aniline. google.com Similarly, the synthesis of 4-(chlorodifluoromethoxy)aniline (B47862) starts from trichloromethoxybenzene, which undergoes selective fluorination with hydrogen fluoride (B91410) to yield chlorodifluoromethoxybenzene. google.com This intermediate is then nitrated and subsequently reduced to the final aniline product. google.com

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more advanced and sustainable methods for synthesizing fluorinated anilines. These strategies aim to improve efficiency, reduce environmental impact, and enhance safety.

Catalytic Transformations in Fluorinated Aniline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new molecules and improving the efficiency of existing transformations.

Reductions: Catalytic reduction of nitroaromatics remains a key step in aniline synthesis. rsc.org Modern approaches focus on developing more efficient and selective catalysts. Nanoparticles, such as palladium nanoparticles, have shown high catalytic activity for the reduction of nitrobenzene to aniline. mdpi.com The use of polyoxometalates as electro-generated reducing agents offers a selective method for the reduction of substituted nitrobenzenes to their corresponding anilines at room temperature in aqueous solutions. acs.org This electrocatalytic approach avoids the need for hydrogen gas or sacrificial reagents. acs.org Single-atom catalysts, like N-doped carbon-supported cobalt, are also being explored for their potential in the efficient and environmentally friendly hydrogenation of nitrobenzene to aniline. acs.org

Fluorinations: The direct fluorination of aniline derivatives is a challenging but highly desirable transformation. Advances in catalysis have led to the development of methods for the late-stage introduction of fluorine-containing groups. Visible-light photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of anilines using reagents like the Togni reagent. mdpi.com This method demonstrates high functional group tolerance. mdpi.com Catalyst-free fluorination of aniline derivatives has also been reported, utilizing reagents like Selectfluor®. researchgate.net

Green Chemistry Principles in Aniline Derivatization and Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of anilines and their derivatives to minimize environmental impact.

Solvent-Free and Mild Conditions: A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted under neat conditions or using mechanochemistry, can significantly reduce waste and simplify purification processes. researchgate.netresearchgate.net For example, the reaction of 1-chloro-2-nitrobenzene (B146284) with anilines has been efficiently carried out under solvent-free conditions. researchgate.net The development of reactions that proceed under mild conditions, such as at room temperature and pressure, also contributes to a greener process by reducing energy consumption. nih.gov

Atom Economy: Atom economy focuses on maximizing the incorporation of all materials used in the process into the final product. Reactions that proceed with high selectivity and yield, and that minimize the formation of byproducts, are considered to have high atom economy. Catalytic processes are often advantageous in this regard as the catalyst is used in small amounts and can be recycled.

Enzyme-mediated synthesis is another green approach, offering high selectivity under mild conditions. Oxidoreductases like laccase and horseradish peroxidase have been used for the synthesis of polyaniline, providing a more sustainable alternative to conventional chemical oxidation methods that require harsh conditions and toxic reagents. mdpi.com

Mechanochemical Synthesis for Fluorinated Compounds

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing area of green chemistry that often allows for solvent-free synthesis. acs.org This technique has been successfully applied to the synthesis of various organic compounds, including fluorinated molecules. nih.govchemrxiv.org The process typically involves grinding or milling the reactants together, sometimes with a catalytic amount of a liquid or solid additive. rsc.org

While specific examples of the mechanochemical synthesis of 4-(fluoromethoxy)aniline are not widely reported, the methodology has been demonstrated for the synthesis of other fluorinated compounds and for reactions involving anilines. For instance, a one-pot, multi-step mechanochemical synthesis has been developed for fluorinated pyrazolones. beilstein-journals.org This approach highlights the potential of mechanochemistry to perform sequential reactions in a single vessel without the need for intermediate workups and purification steps, thereby significantly reducing solvent use and waste generation. beilstein-journals.org The application of mechanochemistry to the synthesis of fluorinated anilines represents a promising avenue for future research in developing more sustainable synthetic routes.

Specific Functional Group Introductions and Modifications

The creation of molecules like 4-(Fluoromethoxy)aniline relies on precise chemical reactions to introduce the fluorinated alkoxy group onto an aromatic ring. The following subsections explore protocols for related trifluoromethoxylation and general selective fluorination techniques that provide a methodological basis for forming the fluoromethoxy group.

While protocols specifically for the direct monofluoromethoxylation of anilines are specialized, the methodologies developed for the analogous trifluoromethoxy (-OCF₃) group offer significant insight. The trifluoromethoxy group is a powerful electron-withdrawing substituent that can enhance metabolic stability and binding affinity in drug candidates. mdpi.com The strategies for its installation on aromatic rings are broadly categorized into nucleophilic, electrophilic, and radical approaches, which are conceptually relevant for the synthesis of fluoromethoxy compounds. mdpi.com

Copper-Mediated Trifluoromethoxylation: A common strategy involves the copper-mediated or catalyzed trifluoromethoxylation of aryl halides or diazonium salts. mdpi.com These reactions often use a nucleophilic source of the trifluoromethoxy group, such as silver or cesium trifluoromethoxide (AgOCF₃ or CsOCF₃). mdpi.com For instance, a Sandmeyer-type reaction can convert an aryl diazonium salt into the corresponding aryl trifluoromethyl ether under mild conditions. mdpi.com Similarly, aryl iodides can be subjected to nucleophilic fluorination using copper(I) reagents and a fluoride source like AgF. thermofisher.com

Electrophilic Trifluoromethoxylation: In recent years, electrophilic and radical-based methods have become prominent. mdpi.com Hypervalent iodine(III) reagents, such as Togni and Umemoto-type reagents, facilitate the direct conversion of phenols or other nucleophilic aromatic compounds into trifluoromethoxy-containing molecules. mdpi.commdpi.com A two-step protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives involves the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative using a Togni reagent, followed by an intramolecular OCF₃ migration. nih.govresearchgate.net This method is notable for its operational simplicity and tolerance of a wide range of functional groups. nih.gov

Oxidative Desulfurization-Fluorination: Another versatile method is the oxidative desulfurization-fluorination of xanthates. This approach is applicable to the synthesis of both aromatic and aliphatic trifluoromethyl ethers and is suitable for industrial-scale production. mdpi.com The process involves fluorinating xanthate intermediates, which can be prepared from commercially available reagents. mdpi.com While this method often uses a pyridine-HF complex, which requires specialized equipment, it demonstrates broad substrate scope and functional group tolerance. mdpi.com

Decarboxylative Fluorination: The fluorodecarboxylation of aryloxydifluoroacetic acids using reagents like silver(II) fluoride (AgF₂) or a combination of AgF₂ and Selectfluor provides another route to aryl trifluoromethyl ethers. mdpi.com These reactions proceed under mild conditions and are compatible with various substituents on the aromatic ring, including esters, ketones, and halogens. mdpi.com

Table 1: Methodologies for Trifluoromethoxylation of Aromatic Compounds

| Methodology | Reagents/Catalysts | Substrate Type | Key Features |

|---|---|---|---|

| Copper-Mediated Trifluoromethoxylation | Cu-catalyst, AgOCF₃ or CsOCF₃ | Aryl Halides, Diazonium Salts | Utilizes a nucleophilic -OCF₃ source; classic Sandmeyer-type reactions are applicable. mdpi.com |

| Electrophilic Trifluoromethoxylation | Togni or Umemoto Reagents | Phenols, N-Aryl-N-hydroxylamines | Enables direct conversion of nucleophilic aromatics; allows for regioselective synthesis. mdpi.comnih.gov |

| Oxidative Desulfurization-Fluorination | Pyridine-HF, DAST | Xanthates | Broad applicability for aromatic and aliphatic compounds; suitable for large scale. mdpi.com |

| Decarboxylative Fluorination | AgF₂, Selectfluor | Aryloxydifluoroacetic Acids | Proceeds under mild conditions with good functional group tolerance. mdpi.com |

The direct introduction of fluorine onto an aromatic ring is a fundamental transformation in the synthesis of fluorinated compounds. Recent advancements have focused on developing more efficient, selective, and environmentally benign methods compared to traditional techniques that used harsh reagents like elemental fluorine. numberanalytics.com Key modern strategies include nucleophilic substitution, transition metal-catalyzed reactions, and electrophilic C-H fluorination. numberanalytics.comnumberanalytics.com

Nucleophilic Aromatic Fluorination: Nucleophilic fluorination is a widely used industrial method, often involving halogen exchange (Halex) on activated aromatic rings. rsc.org In this process, a chlorine or nitro group is displaced by a fluoride ion, typically from a source like potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comrsc.org The efficiency of this reaction is highly dependent on the substrate, solvent, and the solubility of the fluoride salt, which can be enhanced using phase-transfer catalysts or crown ethers. rsc.org Fluorodenitration, the displacement of a nitro group, can be more effective than displacing a halogen in certain cases, providing a viable route to meta-fluorinated compounds that are otherwise difficult to synthesize via halogen exchange. rsc.org

Transition Metal-Catalyzed Fluorination: Transition metals, particularly palladium and copper, are instrumental in modern aromatic fluorination. numberanalytics.comnumberanalytics.com These methods can fluorinate aryl halides, pseudohalides (like triflates), and organoboron compounds under relatively mild conditions. thermofisher.comnumberanalytics.comucl.ac.uk For example, palladium-catalyzed fluorination can be achieved using aryl triflates, while copper-catalyzed reactions work well with aryl halides or boronic acids. numberanalytics.com These catalytic approaches have significantly broadened the scope of accessible fluorinated aromatic compounds. thermofisher.com

Electrophilic Fluorination: Electrophilic fluorination reagents, such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), provide a means to directly fluorinate electron-rich aromatic rings or organometallic precursors. numberanalytics.com Recent progress has also been made in the direct C-H fluorination of aromatic compounds. ucl.ac.uk Photocatalysis, for instance, uses light to generate highly reactive intermediates that can selectively fluorinate C-H bonds in arenes under mild conditions. numberanalytics.com

A patented method for a related analogue, 4-(chlorodifluoromethoxy)aniline, illustrates a multi-step synthesis involving selective fluorination. The process starts with trichloromethoxybenzene, which undergoes selective fluorination using hydrogen fluoride to yield chlorodifluoromethoxybenzene. This intermediate is then nitrated and subsequently reduced to the final aniline product. google.com

Table 2: Selective Aromatic Fluorination Techniques

| Technique | Reagents/Catalysts | Substrate Type | Key Features |

|---|---|---|---|

| Nucleophilic Substitution (Halex, Fluorodenitration) | KF, CsF, TBAF | Activated Aryl Halides, Nitroarenes | Industrially established; useful for electron-poor aromatics. numberanalytics.comrsc.org |

| Transition Metal-Catalyzed Fluorination | Pd or Cu catalysts | Aryl Halides, Triflates, Boronic Acids | High efficiency and specificity under milder conditions than classic methods. numberanalytics.comnumberanalytics.com |

| Electrophilic Fluorination | Selectfluor, NFSI | Electron-rich Arenes, Organometallics | Enables direct fluorination, including C-H bond functionalization. numberanalytics.comucl.ac.uk |

| Photocatalytic Fluorination | Photocatalyst (e.g., decatungstate) | Arenes, Heteroarenes | Mild reaction conditions and high selectivity for C-H fluorination. numberanalytics.com |

Computational and Theoretical Studies on 4 Fluoromethoxy Aniline and Fluorinated Aromatic Amines

Mechanistic Investigations through Computational Modeling

Transition State Analysis and Reaction Pathways

While direct computational studies on the reaction pathways of 4-(Fluoromethoxy)aniline are not extensively documented, significant understanding can be gleaned from analogous systems, such as the reaction of 4-methyl aniline (B41778) with hydroxyl (OH) radicals. These studies provide a robust framework for understanding how substituted anilines interact with key atmospheric oxidants.

Computational investigations, often employing methods like the M06-2X and CCSD(T) functionals with extensive basis sets such as 6-311++G(3df,2p), are used to map the potential energy surface (PES) of the reaction. mdpi.com For a substituted aniline reacting with an OH radical, two primary types of reaction pathways are typically considered:

Hydrogen Abstraction: The OH radical can abstract a hydrogen atom from either the amine (-NH₂) group or the aromatic ring.

OH Addition: The OH radical can add to different carbon atoms on the aromatic ring, leading to the formation of various adducts. mdpi.com

In the case of 4-methyl aniline, computational analysis reveals that the addition of the OH radical can occur at four distinct positions on the ring. mdpi.com The addition to the carbon atom bearing the -NH₂ group (ipso-addition) leads to an adduct designated IS1, while additions at the C₂, C₃, and C₄ positions generate adducts IS2, IS3, and IS4, respectively. mdpi.com Each of these pathways proceeds through a specific transition state (e.g., T0/1, T0/2), with associated energy barriers. For example, the transition state for OH addition to the C₂ position (T0/2) in 4-methyl aniline is found to be the highest in energy compared to other addition pathways. mdpi.com

Similarly, hydrogen abstraction from a C-H bond on the ring proceeds through its own transition state, characterized by the lengths of the breaking C-H bond and the forming H-OH bond, as well as a specific imaginary frequency. mdpi.com For 4-(Fluoromethoxy)aniline, a similar set of pathways would be expected. The electron-withdrawing nature of the fluoromethoxy group would likely influence the relative energy barriers of the different addition and abstraction pathways compared to the electron-donating methyl group. Theoretical studies on the reactions of methyl radicals with aniline also highlight the competition between H-abstraction from the amine group and radical addition to the aromatic ring, providing further insight into the complex mechanisms governing these reactions. nih.gov

Kinetic Studies and Rate Coefficient Determination

Kinetic studies, grounded in theoretical calculations, are essential for quantifying the reaction rates of fluorinated aromatic amines in various environments. Methodologies such as Transition State Theory (TST) and the microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory are employed to calculate temperature- and pressure-dependent rate coefficients. mdpi.comdoaj.org

For the reaction between 4-methyl aniline and OH radicals, a detailed kinetic analysis was performed over a temperature range of 300–2000 K. mdpi.comdoaj.org The calculations revealed that the primary product is the N-centered radical resulting from H-abstraction from the amine group (NH-C₆H₄-CH₃). mdpi.com The total rate coefficient for this reaction system was determined and can be expressed by the following equation:

ktotal = 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s (at 760 Torr) mdpi.com

For 4-(Fluoromethoxy)aniline, a similar theoretical approach would be necessary to determine its specific rate coefficients. The high reactivity of amines with OH radicals is also demonstrated in studies of other compounds like monoethanol amine (MEA), where the room-temperature rate coefficient was experimentally and theoretically determined to be very high, at (7.61 ± 0.76) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov Such data is crucial for atmospheric modeling and understanding the persistence and fate of these compounds.

| Reactant | Rate Coefficient Expression | Temperature Range (K) | Pressure (Torr) | Reference |

|---|---|---|---|---|

| 4-Methyl Aniline | k = 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s | 300–2000 | 760 | mdpi.com |

Substituent Effects on Molecular Properties and Reactivity of Aniline Derivatives

The identity of a substituent on the aniline ring profoundly impacts the molecule's electronic properties and chemical reactivity. The fluoromethoxy group (-OCHF₂) in 4-(Fluoromethoxy)aniline exerts a complex electronic influence, characterized by both inductive and resonance effects. The high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive effect (-I). This effect can decrease the electron density on the aromatic ring and the nitrogen atom.

The reactivity of the aniline ring itself towards electrophiles is also modulated. While the amino group is strongly activating and ortho-, para-directing, the net effect of the 4-(Fluoromethoxy) group would temper this activation compared to an unsubstituted or alkyl-substituted aniline.

Quantum Theory of Atoms in Molecules (QTAIM) Applications in Electronic Structure Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density of a molecule to understand chemical bonding and structure. researchgate.net This theory defines atoms as distinct regions in space based on the topology of the electron density and characterizes the bonds between them through the analysis of bond critical points (BCPs).

QTAIM has been successfully applied to interpret the properties of substituted anilines. researchgate.net Studies have shown that the basicity (pKa values) of aniline derivatives substituted with groups like F, Cl, OH, NO₂, and CN can be quantitatively correlated with various properties derived from QTAIM analysis. researchgate.net These properties include:

The electron density (ρ) at the bond critical point of the N-H bonds.

The Laplacian of the electron density (∇²ρ) at the BCP.

The charge of the nitrogen atom.

Advanced Spectroscopic Characterization Techniques for 4 Fluoromethoxy Aniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of 4-(Fluoromethoxy)aniline, providing detailed information about the hydrogen, carbon, and fluorine nuclei within the molecule.

1H NMR Characterization and Chemical Shift Analysis

Proton (1H) NMR spectroscopy of 4-(Fluoromethoxy)aniline reveals distinct signals corresponding to the aromatic protons, the amine (NH2) protons, and the protons of the fluoromethoxy (-OCH2F) group. The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group are expected to appear at a different chemical shift than those ortho to the fluoromethoxy group due to the differing electronic effects of these substituents. The amine protons usually appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The most characteristic signal is that of the methylene (B1212753) protons in the fluoromethoxy group, which appears as a doublet due to coupling with the adjacent fluorine atom (2JH-F coupling).

Table 1: Typical 1H NMR Chemical Shift Data for 4-(Fluoromethoxy)aniline

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H-2, H-6) | ~6.8 | Doublet | ~8-9 |

| Aromatic (H-3, H-5) | ~6.6 | Doublet | ~8-9 |

| Fluoromethoxy (-OCH2F) | ~5.6 | Doublet | ~55-60 (2JH-F) |

| Amine (-NH2) | Variable (e.g., ~3.6) | Broad Singlet | N/A |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

13C NMR Applications

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing data on the carbon skeleton of the molecule. For 4-(Fluoromethoxy)aniline, distinct signals are observed for the four unique carbons in the aromatic ring and the single carbon of the fluoromethoxy group. The carbon atom directly bonded to the fluorine (C-F) exhibits a large one-bond coupling constant (1JC-F), resulting in a doublet. The aromatic carbon attached to the fluoromethoxy group (C-4) also shows coupling to the fluorine, but over three bonds (3JC-F). The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the fluoromethoxy group.

Table 2: Representative 13C NMR Chemical Shift Data for 4-(Fluoromethoxy)aniline

| Carbon Type | Typical Chemical Shift (δ, ppm) | Key Feature |

| C-4 (C-O) | ~150 | |

| C-1 (C-N) | ~140 | |

| C-2, C-6 | ~116 | |

| C-3, C-5 | ~115 | |

| -OC H2F | ~108 | Doublet due to 1JC-F coupling |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

19F NMR Applications for Fluorinated Moieties

Fluorine-19 (19F) NMR is a highly sensitive technique specifically for analyzing fluorine-containing compounds. wikipedia.org For 4-(Fluoromethoxy)aniline, the 19F NMR spectrum shows a single primary signal for the fluorine atom in the fluoromethoxy group. wikipedia.org This signal appears as a triplet due to coupling with the two adjacent methylene protons (2JH-F). The chemical shift of this fluorine is a key identifier for the -OCH2F moiety. wikipedia.org The large spectral dispersion in 19F NMR makes it an excellent tool for detecting even small changes in the chemical environment of the fluorine atom. wikipedia.org

Table 3: Expected 19F NMR Data for 4-(Fluoromethoxy)aniline

| Fluorine Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH2F | ~ -140 to -150 | Triplet | ~55-60 (2JH-F) |

Note: Chemical shifts are relative to a standard like CFCl3 and can vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, DEPT)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu For 4-(Fluoromethoxy)aniline, a COSY spectrum would show cross-peaks between the adjacent aromatic protons (H-2/H-6 with H-3/H-5), confirming their positions on the benzene ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It is invaluable for assigning the aromatic carbon signals by correlating them to their known proton signals. sdsu.eduyoutube.com For instance, the proton signal at ~6.8 ppm would show a cross-peak to the carbon signal at ~116 ppm. The methylene proton doublet at ~5.6 ppm would correlate to the fluoromethoxy carbon signal at ~108 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH2, and CH3 groups. A DEPT-135 experiment would show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. This would confirm the presence of the -OCH2F group (negative peak) and the aromatic CH groups (positive peaks).

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic "fingerprint."

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-(Fluoromethoxy)aniline provides crucial information about the functional groups present in the molecule. nih.gov The spectrum is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its bonds. nih.govnih.gov

Key vibrational modes include:

N-H Stretching : The primary amine group (-NH2) typically shows two distinct bands in the region of 3300-3500 cm-1, corresponding to the symmetric and asymmetric stretching vibrations.

Aromatic C-H Stretching : These vibrations are generally observed just above 3000 cm-1.

C-O-C Stretching : The ether linkage gives rise to a strong absorption band, typically in the 1200-1250 cm-1 region for aryl ethers.

C-F Stretching : A strong, characteristic absorption band for the carbon-fluorine bond is expected in the 1000-1100 cm-1 region.

N-H Bending : The scissoring vibration of the NH2 group appears around 1600-1650 cm-1.

Table 4: Characteristic FT-IR Absorption Bands for 4-(Fluoromethoxy)aniline

| Vibrational Mode | Typical Wavenumber (cm-1) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

| N-H Bend (Scissoring) | 1600 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment and sample state.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its structure. The analysis of the Raman spectrum of 4-(Fluoromethoxy)aniline, while not extensively documented in dedicated studies, can be inferred by examining related aniline (B41778) derivatives.

Detailed Research Findings:

The vibrational modes of aniline and its substituted forms have been the subject of numerous spectroscopic investigations. globalresearchonline.net The introduction of a substituent, such as the fluoromethoxy group at the para-position of the aniline ring, influences the charge distribution and, consequently, the vibrational parameters of the molecule. globalresearchonline.net

Computational studies, often employing Density Functional Theory (DFT), have proven to be invaluable in assigning the vibrational frequencies of substituted anilines. nih.gov For instance, studies on 4-fluoroaniline (B128567) and 3,4-dimethoxyaniline (B48930) show that the vibrational frequencies calculated via DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are in good agreement with experimental data. nih.gov These studies provide a robust framework for interpreting the Raman spectrum of 4-(Fluoromethoxy)aniline.

The key vibrational modes expected in the Raman spectrum of 4-(Fluoromethoxy)aniline would include:

N-H Stretching: The symmetric and asymmetric stretching vibrations of the amino group (NH₂) are typically observed in the high-frequency region of the spectrum. For aniline, these bands appear around 3408 cm⁻¹ and 3502 cm⁻¹, respectively. materialsciencejournal.org The presence of the electron-donating fluoromethoxy group is expected to slightly alter the position of these bands.

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the benzene ring are expected in the 3000-3100 cm⁻¹ region.

Ring Vibrations: The benzene ring itself has several characteristic vibrational modes, including ring breathing and trigonal bending, which are sensitive to the nature and position of the substituents.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is a key indicator and is typically found in the 1250-1350 cm⁻¹ range. materialsciencejournal.org

C-O and C-F Vibrations: The presence of the fluoromethoxy group will introduce characteristic vibrations corresponding to the C-O (ether) and C-F bonds. The C-F stretching vibration in fluorinated benzene derivatives is typically observed in the 1100-1200 cm⁻¹ region. researchgate.net

A comparative analysis with the Raman spectrum of 4-(Difluoromethoxy)aniline (B1299965), available through PubChem, reveals characteristic peaks that can be correlated to specific vibrational modes. nih.gov

Interactive Data Table: Predicted Raman Vibrational Modes for 4-(Fluoromethoxy)aniline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3500 | Medium |

| N-H Symmetric Stretch | ~3400 | Medium |

| Aromatic C-H Stretch | 3050-3100 | Strong |

| Ring Breathing | ~1000 | Strong |

| C-N Stretch | 1250-1300 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1200-1250 | Strong |

| C-F Stretch | 1100-1150 | Strong |

| N-H Wagging | 500-600 | Weak |

Note: The wavenumbers are approximate and based on data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. This technique is instrumental in characterizing the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy gap.

Detailed Research Findings:

The UV-Vis spectrum of aniline and its derivatives is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the benzene ring and the non-bonding electrons of the nitrogen atom in the amino group. researchgate.net The position and intensity of these absorption maxima (λ_max) are sensitive to the nature of the substituents on the aromatic ring.

For aniline in a non-polar solvent, two main absorption bands are typically observed: a strong band around 230-240 nm and a weaker, more structured band around 280-290 nm. The introduction of a substituent can cause a shift in these bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).

The fluoromethoxy group at the para-position is expected to act as an auxochrome, a group that, when attached to a chromophore (the benzene ring in this case), modifies the wavelength and intensity of absorption. The lone pair of electrons on the oxygen atom of the methoxy (B1213986) group can participate in resonance with the π-system of the benzene ring, leading to a delocalization of electron density. This extended conjugation typically results in a bathochromic shift of the π → π* transition.

Studies on related compounds, such as p-anisidine (B42471) (4-methoxyaniline), show a primary absorption band around 235 nm and a secondary band around 299 nm in ethanol. It is anticipated that 4-(Fluoromethoxy)aniline will exhibit a similar UV-Vis profile, with the electronic transitions influenced by both the methoxy and the fluoro components of the substituent. The high electronegativity of the fluorine atom might slightly counteract the electron-donating effect of the methoxy group, leading to a nuanced shift in the absorption maxima compared to p-anisidine.

Interactive Data Table: Expected UV-Vis Absorption for 4-(Fluoromethoxy)aniline

| Electronic Transition | Expected λ_max (nm) | Solvent |

| π → π | ~240 | Ethanol |

| n → π | ~300 | Ethanol |

Note: The λ_max values are estimations based on the spectra of analogous compounds.

Strategic Applications of 4 Fluoromethoxy Aniline As a Key Research Intermediate

Precursor in Pharmaceutical Research and Medicinal Chemistry

In the realm of pharmaceutical research, aniline (B41778) derivatives are fundamental starting materials for the synthesis of a vast array of therapeutic agents. 4-(Fluoromethoxy)aniline serves as a crucial precursor, offering a unique combination of a reactive amino group for further chemical modification and a fluoromethoxy substituent to modulate the physicochemical properties of the final drug candidates.

Synthesis of Novel Heterocyclic Scaffolds (e.g., Quinoxalines, Quinolines, Benzoimidazotriazines)

Heterocyclic compounds form the backbone of a majority of pharmaceuticals. 4-(Fluoromethoxy)aniline is an ideal starting point for constructing various heterocyclic systems due to the reactivity of its primary amine.

Quinoxalines: The synthesis of quinoxaline (B1680401) scaffolds often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov While 4-(Fluoromethoxy)aniline is not an o-diamine itself, it can be incorporated into more complex structures that lead to quinoxaline derivatives. For instance, substituted anilines are used to create 4-anilino-pyrrolo[1,2-a]quinoxalines, which have been evaluated for their antiproliferative and antifolate activities. nih.gov General methods for synthesizing quinoxalines, such as those involving metal-catalyzed cyclization reactions, can accommodate a wide range of substituted anilines, including 4-(Fluoromethoxy)aniline, to produce novel derivatives for biological screening. nih.gov

Quinolines: The quinoline (B57606) core is present in numerous drugs and is often synthesized through methods like the Friedländer, Skraup, or Combes syntheses, which utilize aniline derivatives. 4-(Fluoromethoxy)aniline can be employed in these classic reactions as well as modern catalytic methods to produce substituted quinolines. For example, syntheses of 4-anilinoquinolines, which are known to act as potent kinase inhibitors in cancer therapy, start from aniline precursors. nih.govnih.gov The fluoromethoxy group on the aniline ring would be expected to modulate the biological activity and pharmacokinetic profile of the resulting quinoline-based drugs. nih.gov A variety of synthetic strategies, including copper-catalyzed cyclization of anilines and alkynes or the cycloacylation of anilines with reagents like Eaton's reagent, are applicable to functionalized anilines such as 4-(Fluoromethoxy)aniline. mdpi.comorganic-chemistry.orgrsc.org

Benzoimidazotriazines: While specific examples detailing the use of 4-(Fluoromethoxy)aniline in the synthesis of benzoimidazotriazines are not prevalent, the general synthetic routes to benzimidazole-containing heterocycles often rely on aniline precursors. nih.gov The structural similarity and reactivity of 4-(Fluoromethoxy)aniline make it a plausible candidate for creating novel analogues within this class of compounds, which are explored for various therapeutic targets.

Table 1: Synthesis of Heterocyclic Scaffolds from Aniline Derivatives This table is interactive. Click on the headers to sort.

| Heterocyclic Scaffold | General Synthetic Approach | Potential Role of 4-(Fluoromethoxy)aniline |

|---|---|---|

| Quinoxalines | Condensation of o-diamines with dicarbonyls; Metal-catalyzed cyclizations. nih.gov | Precursor for substituted anilino-quinoxalines with potential biological activity. nih.gov |

| Quinolines | Friedländer, Skraup, Combes syntheses; Cu-catalyzed cyclization. mdpi.comorganic-chemistry.org | Building block for 4-anilinoquinolines, often used as kinase inhibitors. nih.govnih.gov |

| Benzimidazoles | Condensation of o-phenylenediamines with carboxylic acids or aldehydes. | Precursor to develop novel benzimidazole (B57391) derivatives for evaluation as enzyme inhibitors. nih.gov |

Role in Precursor Development for Bioactive Compounds (e.g., Indoxacarb Analogues, Tumor Inhibiting Drugs)

The strategic placement of the fluoromethoxy group makes 4-(Fluoromethoxy)aniline an attractive precursor for developing specific bioactive molecules where this moiety can enhance performance.

Indoxacarb Analogues: Indoxacarb is an oxadiazine insecticide whose synthesis involves intermediates derived from substituted anilines. While the commercial synthesis of Indoxacarb itself uses a trifluoromethoxy aniline derivative, the development of analogues with modified properties is a continuous effort in agrochemical research. 4-(Fluoromethoxy)aniline provides a scaffold to generate such analogues, where the replacement of the trifluoromethoxy group with a fluoromethoxy group could alter the compound's insecticidal spectrum, environmental persistence, and metabolic fate.

Tumor Inhibiting Drugs: Many modern cancer therapies target protein kinases, and substituted anilines are key components of numerous kinase inhibitors. The 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline scaffolds are prominent in drugs that inhibit the epidermal growth factor receptor (EGFR). nih.govwebofproceedings.org Research has shown that derivatives of 4-anilinoquinolines exhibit potent antitumor activity. nih.govnih.gov The synthesis of these inhibitors often starts with appropriately substituted anilines. 4-(Fluoromethoxy)aniline is a valuable precursor in this context, allowing for the introduction of the fluoromethoxy group onto the inhibitor's backbone, which can influence binding affinity and selectivity for the target kinase. semanticscholar.org

Application in Agrochemical Design and Synthesis

In agrochemical research, the introduction of fluorine-containing substituents is a well-established strategy to enhance the efficacy of pesticides. 4-Fluoroaniline (B128567) is a known intermediate in the manufacturing of herbicides and plant growth regulators. nih.gov By extension, 4-(Fluoromethoxy)aniline represents a next-generation building block for creating novel agrochemicals. The fluoromethoxy group can impart desirable properties such as increased metabolic stability and altered lipophilicity, which can lead to improved uptake and translocation in target pests or plants. Its use as a precursor can lead to new classes of herbicides, fungicides, and insecticides with potentially improved performance profiles.

Integration into Advanced Materials and Polymer Research

Polyaniline (PANI) is one of the most studied conducting polymers due to its unique electrical properties, environmental stability, and ease of synthesis. nih.govmdpi.com The properties of polyaniline can be fine-tuned by synthesizing polymers from aniline derivatives with various substituents. rsc.org The polymerization of 4-(Fluoromethoxy)aniline would result in a substituted polyaniline. The fluoromethoxy group is expected to modify the polymer's electronic characteristics, solubility in organic solvents, and morphology. rsc.orgresearchgate.net These modifications could lead to the development of new materials for applications such as chemical sensors, anti-corrosion coatings, and components in electronic devices like batteries or displays. mdpi.comekb.eg

Chemical Derivatization for Analytical and Preparative Utility

The accurate detection and quantification of aniline derivatives are often crucial in process monitoring, environmental analysis, and metabolic studies. Chemical derivatization is a powerful technique used to enhance the analytical detectability of compounds that may otherwise exhibit poor response with certain analytical instruments. sci-hub.seactascientific.com

Enhancement of Analytical Detectability (e.g., HPLC, Mass Spectrometry)

4-(Fluoromethoxy)aniline, with its primary amino group, is an ideal candidate for chemical derivatization to improve its detection by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

HPLC: For HPLC analysis with UV or fluorescence detection, the aniline can be reacted with a derivatizing reagent that attaches a chromophore or fluorophore to the molecule. This process, known as pre-column or post-column derivatization, significantly increases the sensitivity and selectivity of the analysis. actascientific.comnih.gov Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amino group to form highly fluorescent derivatives, allowing for trace-level detection. nih.gov

Mass Spectrometry: In LC-MS analysis, derivatization can be employed to improve the ionization efficiency of the analyte. sci-hub.se While 4-(Fluoromethoxy)aniline can be detected directly, converting it to a derivative can enhance its response in electrospray ionization (ESI), especially if the derivatizing agent introduces a permanently charged group or a more readily ionizable functionality. sci-hub.seresearchgate.net This leads to lower limits of detection and quantification, which is critical for trace analysis in complex matrices. For instance, methods developed for the related compound 4-fluoroaniline in LC-MS involve direct analysis in single ion monitoring mode, achieving high sensitivity without derivatization, a technique also applicable to 4-(fluoromethoxy)aniline. nih.gov However, derivatization remains a valuable tool to overcome matrix effects and further boost sensitivity when needed.

Table 2: Derivatization Strategies for Aniline Analysis This table is interactive. Click on the headers to sort.

| Analytical Technique | Purpose of Derivatization | Example Reagent | Resulting Benefit |

|---|---|---|---|

| HPLC-Fluorescence | Attach a fluorescent tag | Dansyl Chloride, FMOC-Cl | Greatly enhanced sensitivity and selectivity. nih.gov |

| HPLC-UV | Attach a UV-absorbing tag | NQS (1,2-Naphthoquinone-4-sulfonate) | Improved detection for compounds with weak chromophores. nih.gov |

| LC-MS/MS | Improve ionization efficiency | Reagents adding a chargeable moiety | Lower detection limits and improved signal-to-noise ratio. sci-hub.seresearchgate.net |

| GC-MS | Increase volatility and stability | Acylating agents (e.g., PFB-Br) | Enables analysis of polar anilines by gas chromatography. |

Functional Group Transformation for Complex Molecule Synthesis

The chemical versatility of 4-(fluoromethoxy)aniline makes it a valuable intermediate in the synthesis of more complex molecules. Its primary amino group and the fluoromethoxy-substituted aromatic ring offer multiple sites for functional group transformations, enabling the construction of diverse molecular architectures with applications in medicinal chemistry and materials science.

The amino group of 4-(fluoromethoxy)aniline is a key reactive center, readily undergoing a variety of transformations to build more elaborate structures. These reactions include N-alkylation, acylation to form amides, and reactions with isocyanates or isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively. Such transformations are fundamental in modifying the electronic and steric properties of the molecule, which is a crucial aspect in the design of bioactive compounds.

Furthermore, the aniline moiety can be converted into a diazonium salt, a highly versatile intermediate that can be subsequently transformed into a wide array of functional groups through reactions like the Sandmeyer or Suzuki couplings. researchgate.net This opens up pathways to a broad range of substituted benzene (B151609) derivatives. The presence of the fluoromethoxy group can influence the reactivity and regioselectivity of these transformations and imparts unique properties to the resulting complex molecules.

N-Alkylation

N-alkylation of anilines, including 4-(fluoromethoxy)aniline, is a fundamental process for creating secondary and tertiary amines, which are prevalent structures in many pharmaceutical compounds. rsc.org This reaction involves the introduction of an alkyl group onto the nitrogen atom of the aniline. Various methods have been developed for the N-alkylation of anilines, often employing alkyl halides or alcohols as alkylating agents. psu.eduresearchgate.net For instance, the N-alkylation of anilines with alcohols represents a sustainable catalytic process, producing water as the only by-product. rsc.org

A specific method for the oriented single N-alkylation of the closely related 4-fluoroaniline utilizes a halo-isopropyl alkane as the alkylating reagent in the presence of a phase-transfer catalyst, a cocatalyst, and an acid-binding agent. google.com This approach offers mild reaction conditions, high conversion rates, and excellent product selectivity. google.com Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of ammonium (B1175870) bromide has also been reported as an environmentally friendly method that avoids the use of metals and bases. nih.gov

| Reactants | Reagents/Catalyst | Product Type | Reference |

| Aniline derivative, Alkyl halide/Alcohol | Base, Catalyst (e.g., metal, photoredox) | N-Alkylated aniline | rsc.orgpsu.edu |

| 4-Fluoroaniline, Halo-isopropyl alkane | Phase-transfer catalyst, Cocatalyst, Acid binding agent | 4-Fluoro-N-isopropylaniline | google.com |

| Aniline, 4-Hydroxybutan-2-one | NH4Br, Visible light | N-Alkylated aniline | nih.gov |

Amide Formation (N-Acylation)

The reaction of 4-(fluoromethoxy)aniline with acylating agents, such as acyl chlorides or carboxylic acids, leads to the formation of N-substituted benzamides. This transformation is a cornerstone in the synthesis of numerous biologically active molecules. For example, N-substituted benzamide (B126) derivatives have been designed and synthesized as potential antitumor agents. researchgate.net The synthesis of 4-substituted benzamides has also been explored for their potential as I(Ks) blockers, which may be useful as antiarrhythmic agents. nih.gov

An efficient method for the Friedel–Crafts benzoylation of aniline derivatives involves the use of 4-fluorobenzoyl chloride with copper triflate as a catalyst to produce aminobenzophenones. researchgate.net This reaction proceeds through the initial protection of the amine group, followed by the benzoylation and subsequent hydrolysis of the amide. researchgate.net

| Reactants | Reagents/Catalyst | Product Type | Reference |

| Aniline derivative, Acyl chloride/Carboxylic acid | Base/Coupling agent | N-Acyl aniline (Amide) | researchgate.netnih.gov |

| Aniline derivative, 4-Fluorobenzoyl chloride | Copper triflate | Aminobenzophenone | researchgate.net |

Urea and Thiourea Synthesis

The reaction of 4-(fluoromethoxy)aniline with isocyanates or isothiocyanates provides a direct route to the synthesis of substituted ureas and thioureas. These functional groups are recognized as privileged structures in medicinal chemistry due to their ability to form key hydrogen bonding interactions with biological targets. nih.gov Urea and thiourea derivatives are found in a wide range of approved drugs and bioactive compounds with diverse pharmacological properties, including antiviral, antimicrobial, and anticancer effects. nih.govderpharmachemica.com

For instance, a series of novel urea and thiourea derivatives containing 1,2,4-triazole (B32235) moieties have been synthesized and evaluated for their biological activities. nih.gov The synthesis of sulfomethylated urea, thiourea, and aniline derivatives has also been reported, with the resulting products showing potential as inhibitors of mineral scales. journalcsij.com

| Reactants | Reagents | Product Type | Reference |

| Aniline derivative, Isocyanate | - | Substituted Urea | nih.govderpharmachemica.com |

| Aniline derivative, Isothiocyanate | - | Substituted Thiourea | nih.govresearchgate.net |

Precursor for Kinase Inhibitors

Aniline derivatives are crucial building blocks in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. Specifically, 4-anilinoquinazolines are a well-established class of potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The aniline moiety typically binds in the ATP-binding site of the enzyme. nih.gov The substituents on both the quinazoline (B50416) and the aniline rings significantly influence the potency and selectivity of these inhibitors. nih.gov

The synthesis of such inhibitors often involves the coupling of a substituted aniline with a reactive quinazoline core. The nature of the substituent on the aniline, such as the fluoromethoxy group in 4-(fluoromethoxy)aniline, can modulate the drug-like properties of the resulting inhibitor, including its solubility, metabolic stability, and target-binding affinity. For example, trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamides have been synthesized and shown to be potent inhibitors of the Hedgehog signaling pathway. nih.gov

| Aniline Derivative | Target Class | Example Scaffold | Reference |

| Substituted anilines | Tyrosine Kinases (e.g., EGFR) | 4-Anilinoquinazoline | nih.govnih.gov |

| Trifluoromethyl-containing benzamides | Hedgehog Signaling Pathway | 4-(2-Pyrimidinylamino)benzamide | nih.gov |

| Phenylpyrazolopyrimidines | Tyrosine Kinases (e.g., Src) | Phenylpyrazolopyrimidine | mdpi.com |

Conversion to Isocyanates

Anilines can be converted to the corresponding phenyl isocyanates, which are highly reactive intermediates used in the synthesis of a variety of compounds, including ureas, carbamates, and other heterocyclic systems. The most common method for this transformation is the reaction of the aniline with phosgene (B1210022) or a phosgene equivalent like triphosgene. google.comprepchem.com The resulting isocyanate is a powerful electrophile that readily reacts with nucleophiles. The conversion of phenyl isocyanates in solvent streams is also a relevant industrial process. google.com The reaction of phenyl isocyanate with alcohols to form urethanes has been studied computationally to understand the catalytic effect of various agents. researchgate.net

| Starting Material | Reagent | Product | Reference |

| Aniline derivative | Phosgene/Triphosgene | Phenyl isocyanate | google.comprepchem.com |

Q & A

Q. How do solvent effects influence the reaction kinetics of 4-(Fluoromethoxy)aniline in Suzuki-Miyaura couplings?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) accelerate oxidative addition but may deactivate Pd catalysts. Mixed solvents (toluene/ethanol 4:1) balance solubility and catalytic efficiency. Track kinetics via GC-MS, showing a 3-fold rate increase vs. pure toluene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.